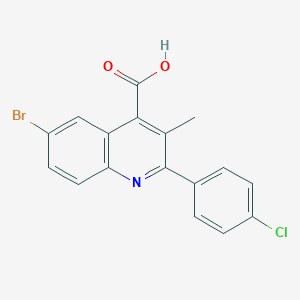

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)20-16(9)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFFTGQICZEUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359751 | |

| Record name | 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-53-4 | |

| Record name | 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Pathway

The most well-documented approach, derived from a patented method, involves a five-step sequence starting from isatin (indoline-2,3-dione):

Step 1: Formation of 2-Methylquinoline-4-carboxylic Acid

Isatin undergoes alkaline-mediated condensation with acetone under reflux conditions to yield 2-methylquinoline-4-carboxylic acid. In a representative procedure:

-

Reagents : Isatin (0.17 mol), NaOH (1.36 mol), acetone, water.

-

Conditions : Reflux at 100°C for 10 hours.

Step 2: Aldol Addition with 4-Chlorobenzaldehyde

The 2-methylquinoline-4-carboxylic acid intermediate reacts with 4-chlorobenzaldehyde to introduce the 2-aryl group:

-

Reagents : 2-Methylquinoline-4-carboxylic acid (0.04 mol), 4-chlorobenzaldehyde (0.24 mol).

-

Conditions : Heating at 100°C for 3 hours.

-

Product : 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (85% yield).

Step 3: Bromination at Position 6

Electrophilic bromination is performed using N-bromosuccinimide (NBS) or bromine in acetic acid. While explicit details for this step are absent in the provided sources, analogous quinoline bromination protocols suggest:

-

Reagents : NBS (1.1 equiv), radical initiator (e.g., AIBN).

Step 4: Dehydration and Oxidation

The intermediate is dehydrated using acetic anhydride and oxidized with potassium permanganate to ensure carboxylate stability:

-

Reagents : Acetic anhydride, KMnO₄, NaOH.

-

Conditions : 115–125°C for dehydration; 35–45°C for oxidation.

Step 5: Decarboxylation

Final decarboxylation in m-xylene under reflux yields the target compound.

Alternative Pathways

While the above method is industrially scalable, alternative routes include:

-

Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones.

-

Skraup Reaction : Cyclization of glycerol with substituted anilines, though this method struggles with regioselectivity for polyhalogenated quinolines.

Critical Analysis of Reaction Conditions

Bromination Efficiency

The position of bromination (C-6) is influenced by the electron-donating methyl group at C-3, which directs electrophilic substitution to the para position relative to the nitrogen atom. Computational studies suggest that bromination at C-6 proceeds with >90% regioselectivity in analogous quinolines.

Yield Optimization

Key factors affecting yields:

Characterization and Validation

-

¹H NMR : The methyl group at C-3 resonates at δ 2.58 ppm (singlet), while aromatic protons exhibit coupling patterns consistent with quinoline substitution.

-

HPLC Purity : Commercial batches from suppliers (e.g., Chemenu, Crysdot) report 95–98% purity, validated by reverse-phase HPLC.

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: Halogen substitution reactions where the bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

Major Products:

Substitution Products: Various halogenated quinoline derivatives.

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit potent anticancer properties. For example, 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has been investigated as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer progression. In vitro assays show that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various malignancies .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Research indicates that this compound exhibits significant inhibitory effects against several bacterial strains, including multidrug-resistant pathogens. This makes it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms, particularly those involving cytochrome P450 enzymes. These enzymes are vital for drug metabolism and the activation of prodrugs. The ability of this compound to modulate enzyme activity provides insights into drug interactions and metabolic pathways .

Molecular Probes

Due to its unique structural features, this compound serves as a molecular probe in biochemical assays. It can be used to track cellular processes or as a fluorescent marker in imaging studies, facilitating the exploration of cellular dynamics and interactions .

Synthesis of Novel Compounds

The compound acts as a versatile building block in organic synthesis, allowing chemists to create new derivatives with tailored properties. Its reactivity can be exploited to synthesize more complex molecules that may have enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the efficacy of this compound against ovarian cancer cells | Induced significant apoptosis in treated cells compared to control |

| Antimicrobial Testing | Evaluated against various bacterial strains | Showed potent activity against multidrug-resistant bacteria |

| Enzyme Interaction Study | Assessed modulation of cytochrome P450 activity | Provided insights into potential drug-drug interactions |

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs of the target compound, highlighting variations in substituents and molecular properties:

Key Observations:

- Halogen Effects : Bromine at position 6 enhances steric bulk and electron-withdrawing effects compared to fluorine (e.g., 6-fluoro analog in ).

- Aromatic Substituents : The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing character than methoxy or isopropoxy groups .

- Carboxylic Acid vs. Esters : Derivatives like 2-(4-chlorophenyl)-2-oxoethyl ester () exhibit reduced polarity compared to the carboxylic acid form, impacting solubility .

Electronic and Topological Properties

- DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p) basis set) used for related compounds () predict electronic properties such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity .

Biological Activity

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClN2O2. Its structure features a quinoline ring system with bromine and chlorine substituents, which enhance its reactivity and biological potential. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that compounds within the quinoline family, including this compound, exhibit significant anticancer activity. A study highlighted the efficacy of carboxylic acid derivatives in inhibiting cancer cell proliferation. Specifically, compounds with similar structures have shown promising results in vitro against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like taxanes. This disruption in microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells . Further studies are needed to elucidate the precise pathways affected by this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Halogenation : Bromination and chlorination steps introduce the halogen substituents at specific positions on the quinoline ring.

- Carboxylation : The introduction of the carboxylic acid group is crucial for enhancing biological activity.

Table: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of a series of quinolone derivatives, including those structurally related to this compound. These studies demonstrated that modifications to the quinoline structure significantly influenced cytotoxicity against various cancer cell lines. For instance, derivatives with specific halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid?

- Methodological Answer: Synthesis typically involves multi-step routes:

- Quinoline core formation: Cyclization of substituted anilines with β-keto esters under acid catalysis.

- Halogen introduction: Electrophilic bromination at position 6 using reagents like NBS (N-bromosuccinimide) in DMF or DCM.

- Cross-coupling: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2, using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

- Carboxylic acid retention: Protection-deprotection strategies (e.g., methyl ester intermediates) prevent side reactions during halogenation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting, methyl group integration).

- FT-IR/Raman: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/C-Cl vibrations (600-800 cm⁻¹).

- Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₇H₁₁BrClNO₂) and isotopic patterns for bromine/chlorine .

Q. How is the solubility profile of this compound managed in experimental settings?

- Methodological Answer:

- Solvent screening: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers for biological assays.

- Derivatization: Conversion to sodium salts improves aqueous solubility for in vitro studies.

- Co-solvents: Use ethanol or PEG-400 in formulations to enhance solubility without destabilizing the quinoline core .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer:

- Electronic effects: Bromine at position 6 acts as a directing group, enhancing electron density at adjacent positions for nucleophilic attack.

- Steric considerations: The 3-methyl group may hinder coupling at position 3, favoring reactivity at position 2.

- Catalyst optimization: Bulky ligands (e.g., SPhos) improve yield in Suzuki reactions by reducing steric clashes with the methyl group .

Q. What computational approaches predict the compound’s bioactivity and electronic properties?

- Methodological Answer:

- DFT calculations: B3LYP/6-31G(d') basis sets model HOMO-LUMO gaps, highlighting electrophilic regions (e.g., carboxylic acid) for drug-target interactions.

- Molecular docking: AutoDock Vina or Schrödinger Suite simulates binding to enzymes (e.g., kinases), with scoring functions (ΔG) prioritizing high-affinity conformers.

- NBO analysis: Quantifies charge transfer between the chlorophenyl ring and biological targets, explaining activity trends in analogs .

Q. How do structural analogs resolve contradictions in reported biological data?

- Methodological Answer:

- Meta-analysis: Compare IC₅₀ values across analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate substituent effects.

- SAR studies: Systematic replacement of the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups clarifies activity trends.

- Crystallography: X-ray structures of target-bound analogs identify critical interactions (e.g., halogen bonding with Br/Cl) .

Q. What degradation pathways occur under varying pH and temperature conditions?

- Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring via HPLC.

- TGA/DSC: Thermal gravimetric analysis identifies decomposition temperatures, guiding storage recommendations (e.g., -20°C under argon).

- LC-MS/MS: Characterizes degradants (e.g., debrominated or decarboxylated products) to establish stability protocols .

Methodological Notes for Experimental Design

- Contradiction Resolution: Discrepancies in reaction yields (e.g., coupling efficiency) may arise from trace moisture or catalyst poisoning. Use rigorous drying protocols (e.g., molecular sieves) and inert atmospheres .

- Data Validation: Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .

- Advanced Purification: Employ preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.